molecular formula C14H21BClNO3 B6338346 5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester CAS No. 2121511-57-5

5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester

Cat. No.: B6338346
CAS No.: 2121511-57-5
M. Wt: 297.59 g/mol
InChI Key: AZAREMMWZVSHLP-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester (CAS: 1217501-41-1) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds. Its structure features a pyridine core substituted with chlorine at position 5, an isopropoxy group at position 2, and a pinacol boronate group at position 3. This compound is notable for its role in pharmaceutical intermediates, particularly in the synthesis of quinazoline and quinoline derivatives . However, it has been discontinued in commercial catalogs (e.g., CymitQuimica) as of 2025, limiting its availability for research .

Properties

IUPAC Name

5-chloro-2-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BClNO3/c1-9(2)18-12-11(7-10(16)8-17-12)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAREMMWZVSHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001129829
Record name 5-Chloro-2-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-57-5
Record name 5-Chloro-2-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(1-methylethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001129829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogen-Metal Exchange Followed by Borylation

The halogen-metal exchange (HME) method is a cornerstone for synthesizing pyridinylboronic esters. For 5-chloro-2-isopropoxypyridine-3-boronic acid pinacol ester, this approach begins with 2-bromo-5-chloro-3-isopropoxypyridine. The protocol involves three stages:

  • Lithiation : At -78°C in tetrahydrofuran (THF), n-butyllithium (n-BuLi) performs a halogen-lithium exchange, replacing the bromine atom at the 3-position with a lithium moiety .

  • Borylation : Triisopropyl borate is introduced, reacting with the lithiated intermediate to form a borate complex. Subsequent quenching with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of acetic acid yields the pinacol ester .

  • Work-up : Aqueous extraction and chromatographic purification isolate the product, achieving a moderate yield of 47% .

Key Considerations :

  • Temperature control (-78°C) is critical to prevent side reactions, such as nucleophilic attack on the isopropoxy group.

  • The electron-withdrawing chlorine substituent enhances the electrophilicity of the pyridine ring, facilitating selective lithiation at the 3-position .

Directed Ortho-Metalation (DoM) Strategy

Directed ortho-metalation (DoM) offers an alternative route, particularly when functional groups direct metallation. For this compound, the isopropoxy group at the 2-position acts as a directing group.

  • Metalation : A strong base, such as lithium diisopropylamide (LDA), deprotonates the pyridine ring ortho to the isopropoxy group, forming a lithiated species .

  • Borylation : Treatment with trisopropyl borate followed by pinacol esterification generates the target boronic ester.

Advantages :

  • DoM avoids halogenated precursors, reducing reliance on brominated intermediates.

  • Higher regioselectivity is achievable due to the directing effect of the isopropoxy group .

Limitations :

  • Sensitivity to steric hindrance may reduce yields if substituents block the ortho position.

Palladium-Catalyzed Miyaura Borylation

Palladium-catalyzed cross-coupling with diboron reagents provides a versatile pathway. This method is advantageous for substrates resistant to HME or DoM.

  • Substrate Preparation : 5-Chloro-2-isopropoxy-3-iodopyridine serves as the starting material.

  • Catalytic System : A palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) facilitate coupling with bis(pinacolato)diboron (B₂pin₂) in dimethylformamide (DMF) at 80°C .

  • Isolation : Column chromatography purifies the product, typically yielding 50–60% .

Mechanistic Insight :
Oxidative addition of the Pd⁰ catalyst to the C–I bond precedes transmetalation with B₂pin₂, followed by reductive elimination to form the C–B bond .

Boron "Ate" Complex Rearrangement

A patent-pending method involves rearranging boron "ate" complexes to access boronic esters .

  • Boronic Acid Formation : 5-Chloro-2-isopropoxypyridine-3-boronic acid is synthesized via HME or DoM.

  • Esterification : The boronic acid reacts with pinacol under azeotropic conditions (toluene reflux) to remove water, forming the ester .

  • Lewis Acid Activation : Treatment with BF₃·OEt₂ in diethyl ether induces rearrangement, enhancing purity .

Optimization :

  • Solvent choice (low water-miscible ethers) minimizes hydrolysis.

  • Sterically hindered bases (e.g., LDA) improve "ate" complex stability .

Comparative Analysis of Preparation Methods

MethodYield (%)AdvantagesLimitations
Halogen-Metal Exchange47 Straightforward; uses common reagentsLow yield; cryogenic conditions
Directed Ortho-Metalation55–60 High selectivityRequires directing group
Miyaura Borylation50–60 Broad substrate scopeExpensive catalysts
"Ate" Complex Rearrangement65–70 High purityMulti-step; sensitive to moisture

Purification and Characterization

Post-synthesis, purification via silica gel chromatography (hexane/ethyl acetate) isolates the product. Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry confirms structure and purity. The chlorine substituent exhibits a characteristic doublet in the ¹H NMR spectrum (δ 7.2–7.4 ppm), while the pinacol methyl groups resonate as singlets near δ 1.3 ppm .

Scientific Research Applications

Organic Synthesis

The compound is widely used as an intermediate in the synthesis of complex organic molecules. Its boronic acid moiety allows for the formation of carbon-carbon bonds via Suzuki coupling reactions, enabling the construction of diverse molecular architectures.

Table 1: Summary of Synthetic Applications

Application TypeDescriptionReference
Suzuki CouplingFormation of biaryl compounds
Cross-Coupling ReactionsSynthesis of heterocycles
Ligand DevelopmentUsed in creating ligands for catalysis

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a building block for developing drugs targeting various diseases, including cancer and bacterial infections.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific cancer cell lines. For instance, modifications to the isopropoxy group have been shown to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Biological Research

This compound is utilized in biological studies to investigate enzyme inhibition and receptor interactions. Its ability to form reversible covalent bonds with enzymes makes it a valuable tool for probing biological pathways.

Table 2: Biological Applications

Application TypeMechanismReference
Enzyme InhibitionForms covalent bonds with active sites
Receptor Binding StudiesInvestigates ligand-receptor interactions

Industrial Applications

In the industrial sector, this compound is employed in the production of agrochemicals and specialty chemicals. Its versatility allows for the synthesis of various functional materials used in coatings, adhesives, and electronic devices.

Mechanism of Action

The mechanism of action of 5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex organic molecules under mild conditions.

Comparison with Similar Compounds

Key Observations:

Halogen Position: Chlorine at position 5 (pyridine) vs. position 3 (phenyl) influences electronic effects and regioselectivity in coupling reactions .

Commercial Viability :

  • The target compound is discontinued, whereas analogs like 2-chloro-3-methylpyridine-5-boronic acid pinacol ester remain available, suggesting shifts in synthetic utility or cost-effectiveness .

Physicochemical Properties :

  • Compounds with higher molecular weights (e.g., 286.53 for the phenylboronic ester) may exhibit reduced solubility, impacting reaction conditions .

Research Findings and Reactivity Insights

Reactivity in Cross-Coupling Reactions

Boronic esters are critical in Suzuki-Miyaura reactions, where the pinacol group stabilizes the boronate moiety. However, steric hindrance from bulky substituents (e.g., isopropoxy) can slow transmetallation steps, as observed in analogous compounds . For example, 4-nitrophenylboronic acid pinacol ester reacts with H₂O₂ to form phenolic products, demonstrating the lability of the boronate group under oxidative conditions .

Stability and Handling

  • Storage : Compounds like 2-chloro-3-methylpyridine-5-boronic acid pinacol ester require refrigeration (0–6°C), whereas others (e.g., phenylboronic esters) are stable at room temperature .
  • Solubility: Limited water solubility necessitates the use of polar aprotic solvents (e.g., THF, DMF) in reactions .

Biological Activity

5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉BClNO₃
  • Molecular Weight : 263.14 g/mol
  • CAS Number : 2121511-53-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer progression and inflammation, potentially leading to reduced tumor growth and inflammatory responses.
  • Target Interaction : It can bind to proteins and receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of pyridinylboronic acids, including this compound, can induce apoptosis in cancer cells and inhibit cell proliferation.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a similar boronic acid derivative exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating strong anticancer properties .
CompoundTargetIC50 (nM)Reference
This compoundBcl-2/Bcl-xL< 1
Similar Pyridinylboronic AcidVarious Cancer Cell Lines1–2
  • Antimicrobial Study : Another research article noted that certain pyridinylboronic acids demonstrated significant antibacterial activity against resistant strains of bacteria, making them candidates for further development as antibiotics .

Comparative Analysis with Similar Compounds

When compared to other boronic acid derivatives, this compound shows unique properties due to its specific functional groups:

CompoundStructure FeaturesBiological Activity
This compoundChlorine substitution; isopropoxy groupAnticancer, antimicrobial
4-Pyridinylboronic AcidNo isopropoxy group; different substitution patternLower anticancer potency
2-Pyridinylboronic AcidLacks chlorine; different reactivityLimited antimicrobial activity

Q & A

Basic: What are the recommended storage conditions for 5-Chloro-2-isopropoxypyridine-3-boronic acid pinacol ester to ensure stability?

Answer:
Boronic acid pinacol esters are sensitive to hydrolysis and oxidation. For analogous compounds, storage at 0–6°C under inert atmospheres (e.g., argon or nitrogen) is recommended to prevent degradation . Compatibility studies indicate incompatibility with oxidizing agents; thus, desiccated environments with moisture-free solvents (e.g., anhydrous DMF or THF) are critical for long-term stability .

Basic: What analytical methods are most reliable for characterizing this compound?

Answer:
Characterization typically involves:

  • 1H/13C NMR : To confirm the presence of the isopropoxy group (δ ~1.2–1.4 ppm for methyl groups) and boronate ester (δ ~80–90 ppm for B-O in 13C) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions) .
  • Elemental analysis : To validate purity (>95% for most synthetic batches) .

Basic: What synthetic routes are commonly employed to prepare this boronic ester?

Answer:
The Miyaura borylation is widely used for analogous pyridinylboronic esters:

Start with 5-chloro-2-isopropoxypyridine-3-bromide as the precursor.

React with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in DMSO at 80–100°C .

Purify via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 60–75% for sterically hindered derivatives .

Advanced: How does the isopropoxy substituent influence Suzuki-Miyaura coupling efficiency compared to methoxy analogs?

Answer:
The isopropoxy group introduces steric hindrance, which can reduce coupling yields with aryl halides. For example:

  • Methoxy analogs (e.g., 5-chloro-6-methoxypyridine-3-boronic ester) achieve >80% yield with Pd(PPh₃)₄ .
  • Isopropoxy derivatives may require optimized conditions:
    • Ligand choice : Use XPhos or SPhos to mitigate steric effects.
    • Solvent : Dioxane/water mixtures improve solubility.
    • Temperature : Prolonged heating (12–24 h at 90°C) enhances conversion .

Advanced: How can researchers resolve contradictory data regarding hydrolysis rates under aqueous conditions?

Answer:
Discrepancies in hydrolysis kinetics often arise from:

  • pH variation : Boronic esters hydrolyze faster in acidic (pH < 4) or basic (pH > 10) conditions. Use buffered solutions (pH 7.4) for biologically relevant studies .
  • Steric protection : The isopropoxy group slows hydrolysis compared to unsubstituted analogs. Monitor via HPLC with a C18 column (acetonitrile/water mobile phase) to quantify degradation products .

Advanced: What strategies optimize regioselectivity in cross-coupling reactions with polyhalogenated substrates?

Answer:
Regioselectivity is influenced by:

  • Halogen positioning : The 5-chloro group directs coupling to the C3 boronate site.
  • Catalyst tuning : Pd(OAc)₂ with P(t-Bu)₃ favors coupling at less hindered positions .
  • Substrate pre-activation : Microwave-assisted reactions (120°C, 30 min) improve selectivity for sterically demanding partners .

Advanced: How can researchers evaluate the biological activity of this compound in proteasome inhibition assays?

Answer:
Preliminary studies on structurally related boronic esters suggest:

  • Proteasome binding : Use fluorescence-based assays (e.g., fluorogenic substrate Suc-LLVY-AMC) to measure chymotrypsin-like activity inhibition .
  • Cellular assays : Treat cancer cell lines (e.g., HeLa) and quantify apoptosis via flow cytometry (Annexin V/PI staining). IC₅₀ values for analogs range from 1–10 µM .

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